molecular formula C13H10F2N2O3 B13918703 Methyl 4-(3,4-difluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylate

Methyl 4-(3,4-difluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylate

Cat. No.: B13918703
M. Wt: 280.23 g/mol
InChI Key: DQBFVPDAKRIWFQ-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-difluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylate is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The compound also features a difluorobenzyl group attached to the pyrazine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,4-difluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylate typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic or basic conditions.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable nucleophile attacks the benzyl halide precursor.

    Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-difluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The difluorobenzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 4-(3,4-difluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-difluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets. The difluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The pyrazine ring structure allows for versatile interactions with various biomolecules, contributing to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylate
  • Methyl 4-(3,4-dimethylbenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylate
  • Methyl 4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazine-2-carboxylate

Uniqueness

Methyl 4-(3,4-difluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylate is unique due to the presence of the difluorobenzyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and chemical reactivity.

Properties

Molecular Formula

C13H10F2N2O3

Molecular Weight

280.23 g/mol

IUPAC Name

methyl 4-[(3,4-difluorophenyl)methyl]-3-oxopyrazine-2-carboxylate

InChI

InChI=1S/C13H10F2N2O3/c1-20-13(19)11-12(18)17(5-4-16-11)7-8-2-3-9(14)10(15)6-8/h2-6H,7H2,1H3

InChI Key

DQBFVPDAKRIWFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CN(C1=O)CC2=CC(=C(C=C2)F)F

Origin of Product

United States

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